Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate
CAS No.: 2344681-50-9
Cat. No.: VC5673951
Molecular Formula: C9H20N2O3S
Molecular Weight: 236.33
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate - 2344681-50-9](/images/structure/VC5673951.png)
Specification
CAS No. | 2344681-50-9 |
---|---|
Molecular Formula | C9H20N2O3S |
Molecular Weight | 236.33 |
IUPAC Name | tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate |
Standard InChI | InChI=1S/C9H20N2O3S/c1-7(6-15(5,10)13)11-8(12)14-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) |
Standard InChI Key | JDRMZYCAVBQJCU-UHFFFAOYSA-N |
SMILES | CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl -[1-(methylsulfonimidoyl)propan-2-yl]carbamate, reflecting its carbamate-protected sulfoximine core . The molecular formula confirms the presence of a sulfonimidoyl group () attached to a propan-2-yl backbone, with a tert-butyl carbamate () protecting the amine .
Structural Characterization
The SMILES notation delineates the connectivity: a central propan-2-yl group bonded to a methylsulfonimidoyl moiety and a Boc-protected amine . The InChIKey facilitates structural comparisons in databases .
Table 1: Key Identifiers of Tert-Butyl N-[1-(Methylsulfonimidoyl)propan-2-yl]carbamate
Property | Value |
---|---|
CAS Number | 2344681-50-9 |
Molecular Formula | |
Molecular Weight | 236.33 g/mol |
SMILES | CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C |
InChIKey | JDRMZYCAVBQJCU-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
Rhodium-Catalyzed Carbamate Transfer
The compound is synthesized via a rhodium-catalyzed -transfer reaction, as reported by Doran et al. . This method involves reacting sulfoxides with carbamates in the presence of , magnesium oxide (), and iodobenzene diacetate () in dichloromethane () at 40°C . For example, the reaction of methyl phenyl sulfoxide with tert-butyl carbamate yields the target compound in 34% yield after purification by flash chromatography .
Table 2: Representative Synthesis Conditions
Parameter | Value |
---|---|
Catalyst | (2.5 mol%) |
Oxidizing Agent | |
Base | |
Solvent | |
Temperature | 40°C |
Reaction Time | 8 hours |
Mechanistic Insights
The reaction proceeds through a rhodium-nitrene intermediate, where facilitates the transfer of the carbamate group to the sulfoxide sulfur atom . The oxidizing agent regenerates the active rhodium species, enabling catalytic turnover .
Physicochemical Properties
Stability and Reactivity
The Boc-protected sulfoximine demonstrates remarkable stability under both acidic and basic conditions, making it suitable for further functionalization . For instance, the compound remains intact during Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, as evidenced by its use in synthesizing biaryl sulfoximines .
Spectroscopic Data
-
NMR (400 MHz, CDCl): Peaks at δ 2.77 (s, 3H, ), 2.41 (s, 3H, ), and 1.46 (s, 9H, ) confirm the methylsulfonimidoyl and Boc groups .
-
IR (film): Absorptions at 2975 cm (C-H stretch) and 1626 cm (C=O stretch) align with the carbamate functionality .
Applications in Organic Synthesis
Cross-Coupling Reactions
The Boc group’s stability allows the compound to serve as a substrate in palladium- and iron-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids proceed in >75% yield, enabling access to complex sulfoximine derivatives .
Deprotection Strategies
Deprotection of the Boc group using trifluoroacetic acid () in dichloromethane affords the free -sulfoximine, a valuable intermediate in medicinal chemistry . This step is critical for introducing pharmacophoric groups in drug candidates.
Industrial and Medicinal Relevance
Role in Drug Discovery
Sulfoximines are increasingly utilized in drug design due to their metabolic stability and hydrogen-bonding capacity. The Boc-protected derivative enables safe handling and controlled deprotection, minimizing side reactions during multi-step syntheses .
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